molecular formula C10H14ClN3O2 B2953543 2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid CAS No. 329268-85-1

2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid

Cat. No.: B2953543
CAS No.: 329268-85-1
M. Wt: 243.69
InChI Key: YZNBLNJBPVVSBL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid typically involves the reaction of appropriate pyrimidine precursors with butyl(methyl)amine under controlled conditions. . The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents at the 2-, 4-, and 5-positions, such as:

Uniqueness

The uniqueness of 2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the butyl(methyl)amino group and the chlorine atom at specific positions on the pyrimidine ring can significantly influence its reactivity and interactions with biological targets .

Biological Activity

Overview

2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure allows it to interact with various biological targets, leading to a range of effects including antimicrobial, antiviral, and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction can modulate enzyme activity or receptor signaling pathways, resulting in various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or alter receptor-mediated processes, which is critical for its therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism behind this activity may involve the disruption of bacterial cell wall synthesis or interference with metabolic processes essential for bacterial survival .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Studies suggest that it may inhibit viral replication through mechanisms similar to those observed in antibacterial activity, potentially affecting viral enzymes or host cell pathways critical for viral life cycles.

Anticancer Potential

In cancer research, this compound has shown promise as a potential therapeutic agent. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented in several studies. The compound appears to affect cell cycle regulation and promote apoptotic pathways, making it a candidate for further development in cancer therapies .

Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various pyrimidine derivatives, including this compound. Using Kirby-Bauer disk diffusion assays, the compound demonstrated significant inhibition against strains such as Escherichia coli and Pseudomonas aeruginosa. The results indicated a dose-dependent response, emphasizing the compound's potential as an antibacterial agent .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that treatment with this compound led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis showed that the compound induced cell cycle arrest at the G2/M phase, suggesting its role in halting cancer cell proliferation .

Summary of Biological Activities

Activity Effect Mechanism
AntimicrobialInhibits growth of bacteriaDisruption of cell wall synthesis
AntiviralInhibits viral replicationInterference with viral enzymes
AnticancerInduces apoptosis; inhibits tumor growthCell cycle arrest; promotes apoptotic pathways

Properties

IUPAC Name

2-[butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-3-4-5-14(2)10-12-6-7(11)8(13-10)9(15)16/h6H,3-5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNBLNJBPVVSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=NC=C(C(=N1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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